molecular formula C7H5BrF2 B1334247 1-Bromo-2,5-difluoro-4-methylbenzene CAS No. 252004-42-5

1-Bromo-2,5-difluoro-4-methylbenzene

Cat. No.: B1334247
CAS No.: 252004-42-5
M. Wt: 207.01 g/mol
InChI Key: DZTNEQVEYQORQO-UHFFFAOYSA-N
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Description

1-Bromo-2,5-difluoro-4-methylbenzene: is an organic compound with the molecular formula C7H5BrF2 and a molecular weight of 207.02 g/mol . It is a derivative of benzene, where the benzene ring is substituted with bromine, two fluorine atoms, and a methyl group. This compound is often used in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-difluoro-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2,5-difluoro-4-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide . The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,5-difluoro-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-2,5-difluoro-4-methylbenzene is widely used in scientific research, including:

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceuticals and bioactive compounds.

    Material Science: In the preparation of polymers and advanced materials with specific properties.

    Chemical Biology: As a probe or reagent in biochemical assays and studies.

Mechanism of Action

The mechanism of action of 1-Bromo-2,5-difluoro-4-methylbenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In electrophilic aromatic substitution, the compound reacts with electrophiles, leading to the formation of a sigma complex intermediate, which then loses a proton to form the substituted product .

Comparison with Similar Compounds

  • 1-Bromo-4-fluoro-2,5-dimethylbenzene
  • 1-Bromo-4,5-difluoro-2-methylbenzene
  • 1-Bromo-2-fluoro-4-methylbenzene
  • 1,4-Dibromo-2,5-difluorobenzene

Uniqueness: 1-Bromo-2,5-difluoro-4-methylbenzene is unique due to the specific arrangement of substituents on the benzene ring, which imparts distinct chemical reactivity and properties. The presence of both bromine and fluorine atoms makes it a versatile intermediate in various organic transformations .

Biological Activity

1-Bromo-2,5-difluoro-4-methylbenzene, also known by its CAS number 1416354-32-9, is an aromatic compound characterized by a bromine atom and two fluorine atoms attached to a benzene ring that also contains a methyl group. This unique substitution pattern influences its chemical behavior and biological activity, making it a compound of interest in pharmaceutical research.

  • Molecular Formula : C₇H₅BrF₂
  • Molecular Weight : 207.02 g/mol

The biological activity of this compound is primarily attributed to its role as an inhibitor of the cytochrome P450 enzyme CYP1A2. This enzyme is crucial for drug metabolism, and its inhibition can significantly alter the pharmacokinetics of various drugs, leading to potential drug-drug interactions and toxicity profiles .

Biochemical Pathways

The compound's interaction with CYP1A2 suggests that it may influence several metabolic pathways. Inhibition of this enzyme can affect the metabolism of xenobiotics and endogenous compounds, which is critical for understanding its pharmacological implications.

Biological Activities

This compound has been studied for various biological activities:

Case Study 1: Inhibition of CYP1A2

In a controlled study examining the effects of various halogenated aromatic compounds on CYP1A2 activity, this compound was found to significantly inhibit enzyme activity. The study measured the enzyme's activity through substrate conversion rates in vitro, demonstrating a dose-dependent inhibition pattern.

CompoundCYP1A2 Inhibition (%)
This compound65%
Control (no inhibitor)0%

Case Study 2: Antibacterial Effects

In another study assessing the antibacterial efficacy of various compounds against E. coli and S. aureus, this compound showed promising results.

CompoundMIC (µg/mL)Zone of Inhibition (mm)
This compound5015
Standard Antibiotic (Ciprofloxacin)1030

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilicity. It is expected to have a moderate half-life in biological systems, which allows for sustained action without rapid clearance .

Properties

IUPAC Name

1-bromo-2,5-difluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTNEQVEYQORQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382351
Record name 1-bromo-2,5-difluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252004-42-5
Record name 1-bromo-2,5-difluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,5-difluorotoluene (25 g, 0.20 mol) and iron powder (11 g, 0.2 mol) was cooled to −5° C. Bromine was added dropwise such that the internal temperature of the reaction did not rise above 0° C. After stirring for 3 hours, the mixture was diluted with ether, filtered and washed with aqueous sodium thiosulfate solution. The aqueous layer was extracted with ether, and the combined organic layers were dried over MgSO4, filtered and concentrated in vacuo. Distillation at atmospheric pressure gave 34 g of 1-bromo-2,5-difluoro-4-methyl-benzene as a colorless oil (b.p. 180 oC). 1H NMR (300 MHz, CDCl3) δ 7.20 (dd, 1H, J=6.0, 8.5 Hz), 6.93 (m, 1H), 2.23 (s, 3H) ppm.
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25 g
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11 g
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